molecular formula C20H15ClN2O2S2 B11967378 (3Z)-1-(2-chlorobenzyl)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-1-(2-chlorobenzyl)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11967378
M. Wt: 414.9 g/mol
InChI Key: RDMFGWHISCULNP-MSUUIHNZSA-N
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Description

The compound (3Z)-1-(2-chlorobenzyl)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic molecule that features a variety of functional groups, including a chlorobenzyl group, an indole core, and a thiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-(2-chlorobenzyl)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where the indole nitrogen attacks a chlorobenzyl halide.

    Formation of the Thiazolidinone Moiety: The thiazolidinone ring can be formed by the reaction of an appropriate thiourea derivative with an α-haloketone.

    Final Assembly: The final step involves the condensation of the indole derivative with the thiazolidinone derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-(2-chlorobenzyl)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the thiazolidinone sulfur to form a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl groups can yield corresponding alcohols.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

(3Z)-1-(2-chlorobenzyl)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one:

    Medicinal Chemistry: The compound’s unique structure may exhibit biological activity, making it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Material Science: Its complex structure could be useful in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of (3Z)-1-(2-chlorobenzyl)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The indole core could facilitate binding to protein targets, while the thiazolidinone moiety might interact with nucleophilic sites in the biological environment.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-1-(2-chlorobenzyl)-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one: Lacks the ethyl group, which might affect its biological activity and physical properties.

    (3Z)-1-(2-chlorobenzyl)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one: Contains a methyl group instead of an ethyl group, potentially altering its reactivity and interactions.

Uniqueness

The presence of the ethyl group in (3Z)-1-(2-chlorobenzyl)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. This could make it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C20H15ClN2O2S2

Molecular Weight

414.9 g/mol

IUPAC Name

(5Z)-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H15ClN2O2S2/c1-2-22-19(25)17(27-20(22)26)16-13-8-4-6-10-15(13)23(18(16)24)11-12-7-3-5-9-14(12)21/h3-10H,2,11H2,1H3/b17-16-

InChI Key

RDMFGWHISCULNP-MSUUIHNZSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)/SC1=S

Canonical SMILES

CCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)SC1=S

Origin of Product

United States

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